

PSB-0739: A Technical Guide to P2Y12 Receptor Selectivity

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Compound of Interest

Compound Name: PSB-0739

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of **PSB-0739**, a potent and selective antagonist for the P2Y12 receptor. This document outlines its binding affinity and functional activity, with a focus on its selectivity over other P2Y receptor subtypes. Detailed experimental methodologies and relevant signaling pathways are also described to provide a comprehensive resource for researchers in purinergic signaling and drug development.

Quantitative Pharmacological Data

PSB-0739 is a non-nucleotide competitive antagonist of the human P2Y12 receptor.^{[1][2][3]} It is a highly potent antagonist with a K_i value of 24.9 nM and a pA_2 value of 9.8.^{[2][4]} Unlike thienopyridine drugs such as clopidogrel, **PSB-0739** does not require metabolic activation to exert its inhibitory effects.

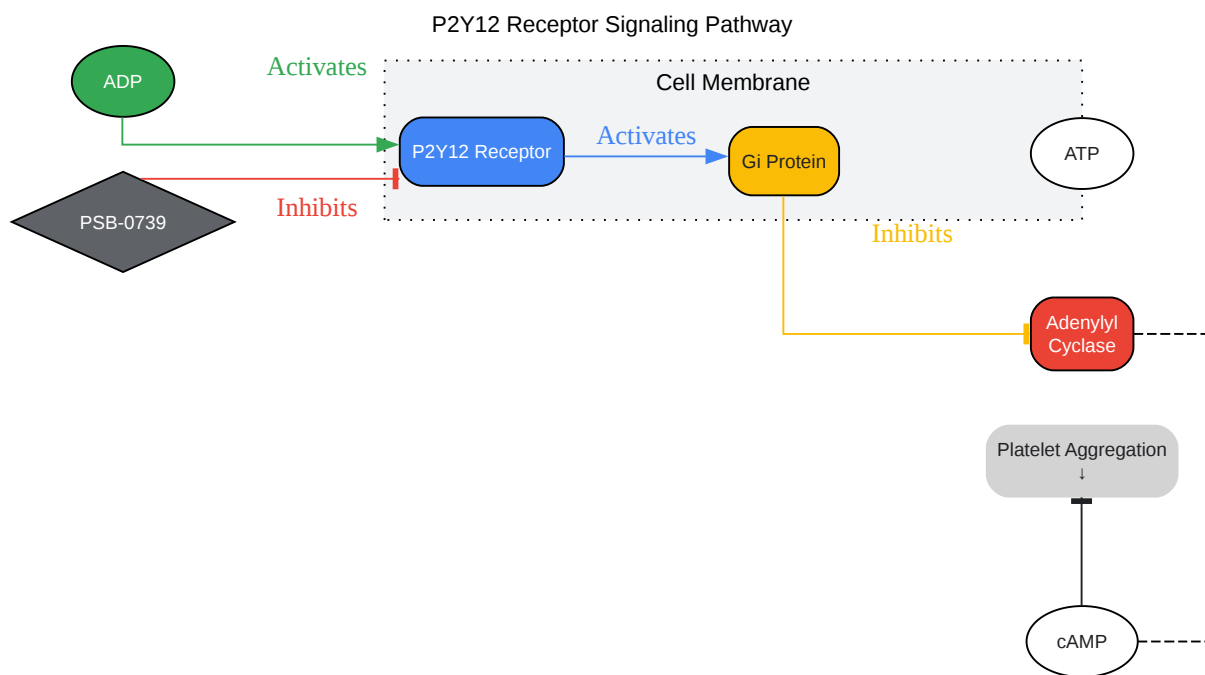
While widely cited as a selective P2Y12 receptor antagonist, comprehensive quantitative screening data across all P2Y receptor subtypes is not readily available in published literature. The following table summarizes the known affinity and functional data for **PSB-0739**. The high degree of selectivity is inferred from the significant difference in potency between the P2Y12 receptor and other subtypes where data is available.

Receptor Subtype	Parameter	Value	Species/Cell Line	Reference
P2Y12	Ki	24.9 nM	Human Platelets	[2][4]
P2Y12	pA2	9.8	Human (recombinant)	[1][2]
P2Y12	IC50 (ADP-evoked Ca2+ flux)	64.0 ± 56.5 nM	Human Adipocytes	[5]
P2Y12	IC50 (ADP-evoked Ca2+ flux)	5.4 ± 1.8 µM	THP-1 Cells	[2]
P2Y2	IC50 (ATP-evoked Ca2+ flux)	> 10 µM	Human Adipocytes	[5]
P2Y1	-	Reported to be inactive at concentrations that block P2Y12	Various	[5][6]
P2Y13	-	Reported to be inactive at concentrations that block P2Y12	Various	[6]

Note: The significant difference in IC50 values from different functional assays (e.g., in human adipocytes vs. THP-1 cells) likely reflects variations in experimental conditions, cell types, and specific assay endpoints.

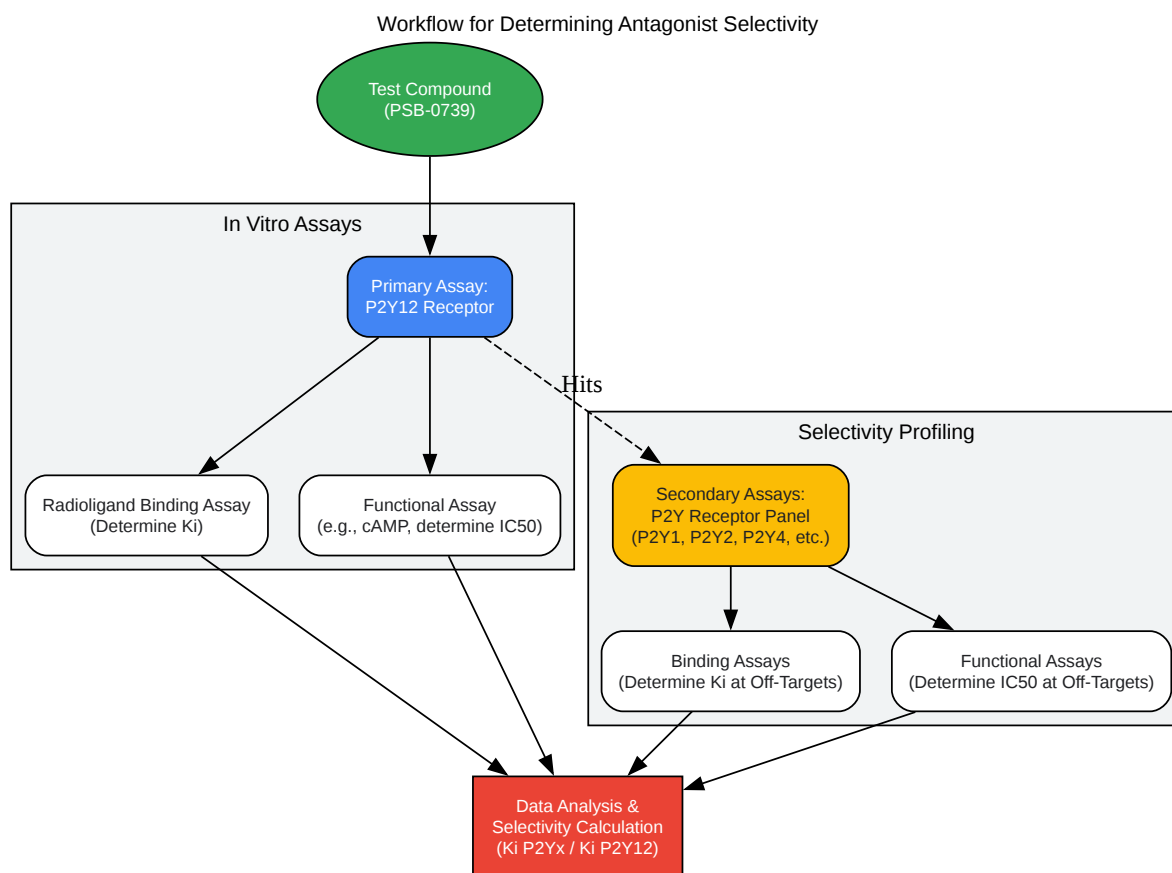
Signaling and Experimental Workflows

To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for antagonist characterization.



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P2Y₁₂ receptor signaling and inhibition by **PSB-0739**.



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References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. jneurosci.org [jneurosci.org]
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